3-(4-Bromo-2-nitrophenyl)propanoic acid
Overview
Description
3-(4-Bromo-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Mechanism of Action
Target of Action
The targets of a compound are typically proteins such as enzymes or receptors. These proteins play crucial roles in various biological processes. The compound may bind to these proteins and alter their function. Without specific studies on “3-(4-bromo-2-nitrophenyl)propanoic acid”, it’s difficult to identify its exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve inhibiting an enzyme, activating a receptor, or blocking a biochemical pathway. Again, without specific information on “this compound”, it’s challenging to determine its exact mode of action .
Biochemical Pathways
A compound can affect various biochemical pathways depending on its targets and mode of action. It could inhibit or activate certain pathways, leading to changes in cellular function .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. It could lead to changes in cellular function, gene expression, or overall physiological responses .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-nitrophenyl)propanoic acid typically involves the bromination and nitration of a suitable precursor. One common method is the bromination of 4-nitrophenylpropanoic acid, followed by nitration under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent and a nitrating mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Bromo-2-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
3-(4-Bromo-2-nitrophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or advanced composites.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-nitrophenyl)propionic acid: A closely related compound with similar properties.
4-Bromo-2-nitrophenylboronic acid: Another similar compound used in organic synthesis.
Uniqueness
3-(4-Bromo-2-nitrophenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLOPCPLDELLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675442 | |
Record name | 3-(4-Bromo-2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-16-4 | |
Record name | 4-Bromo-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromo-2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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